6-chloro-N-methylpyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from specific pyridine derivatives. A practical approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with chloropyridine carboxylic acids under optimized conditions, achieving high yield and purity. For instance, Song (2007) optimized the synthesis of a related compound, achieving a yield of 90.3% and a purity of 99.5% (Yang-Heon Song, 2007).
Molecular Structure Analysis
The molecular structure of 6-chloro-N-methylpyridine-2-carboxamide and related compounds can be characterized using techniques like FT-IR, NMR, and X-ray diffraction. Jayarajan et al. (2019) provided a detailed analysis of synthesized compounds, showing their molecular docking studies and potential interactions with biological targets (R. Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 6-chloro-N-methylpyridine-2-carboxamide involves its participation in various chemical transformations. The compound can undergo reactions facilitated by conditions such as the presence of triethylamine or other catalysts to form complex molecular structures with potential biological activities. For example, reactions involving carboxylic acids and amines with halopyridinium iodides illustrate the compound's ability to form carboxamides rapidly (E. Bald et al., 1975).
Scientific Research Applications
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Chemical Synthesis
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which could potentially be synthesized from “6-chloro-N-methylpyridine-2-carboxamide”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Synthesis of Substituted Piperidines
- Summary of Application : “6-chloro-N-methylpyridine-2-carboxamide” is used as a reagent in the synthesis of substituted piperidines .
- Results or Outcomes : Substituted piperidines synthesized using this compound are used as histamine H3 receptor ligands for treating neurological and psychiatric disorders .
Safety And Hazards
6-chloro-N-methylpyridine-2-carboxamide is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
6-chloro-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCYXWZXSTONB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methylpyridine-2-carboxamide | |
CAS RN |
845306-04-9 |
Source
|
Record name | 6-chloro-N-methylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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